Ortho-Methoxy Substituent Confers >2.5-Fold Superior HIV-1 Integrase 3'-Processing Inhibition vs. Para-Substituted Analogs
In a head-to-head study of spiroundecane HIV-1 integrase inhibitors, the ortho-methoxyphenyl-substituted compound 11 (structural analog of 384357-00-0) exhibited a 3'-processing IC₅₀ of 44.8 ± 18.3 μM, which was approximately 2.5-fold more potent than the para-hydroxy-substituted compound 4 (IC₅₀ = 130.5 ± 50.5 μM) and over 3-fold more potent than the unsubstituted phenyl compound 3 (IC₅₀ = 141.1 ± 17.4 μM). This demonstrates the functional importance of the ortho-methoxy group present in 384357-00-0 for target engagement [1].
| Evidence Dimension | HIV-1 Integrase 3'-Processing Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 11 (ortho-methoxyphenyl analog of 384357-00-0): IC₅₀ = 44.8 ± 18.3 μM |
| Comparator Or Baseline | Compound 4 (para-hydroxy): IC₅₀ = 130.5 ± 50.5 μM; Compound 3 (unsubstituted phenyl): IC₅₀ = 141.1 ± 17.4 μM |
| Quantified Difference | ~2.9-fold improvement over compound 4; ~3.2-fold improvement over compound 3 |
| Conditions | Recombinant HIV-1 integrase, 21 bp duplex DNA substrate; in vitro enzyme assay |
Why This Matters
Procurement of 384357-00-0 enables SAR studies requiring the ortho-methoxy pharmacophore essential for optimal HIV-1 integrase inhibition, as generic phenyl-substituted analogs show markedly reduced potency.
- [1] Zhang, Y.; et al. Synthesis and HIV-1 Integrase Inhibitory Activity of Spiroundecane(ene) Derivatives. Bioorg. Med. Chem. Lett. 2006, 17 (5), 1362–1368. DOI: 10.1016/j.bmcl.2006.11.094. View Source
